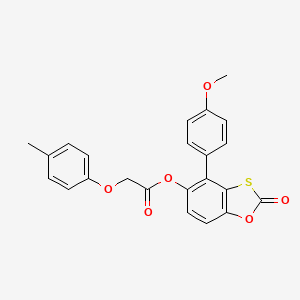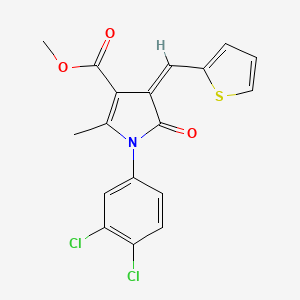![molecular formula C17H13ClN2O2 B15034250 (2E)-1-acetyl-2-[(4-chloroanilino)methylidene]indol-3-one](/img/structure/B15034250.png)
(2E)-1-acetyl-2-[(4-chloroanilino)methylidene]indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
準備方法
The synthesis of (2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE can be achieved through several synthetic routes. One common method involves the condensation of 4-chloroaniline with an appropriate indole derivative under acidic or basic conditions to form the desired product. The reaction typically requires the use of solvents such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
(2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
(2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
(2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE can be compared with other similar compounds, such as:
(2Z)-2-{[(4-chlorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one: This compound has a similar structure but contains a phenyl group instead of an acetyl group. It may exhibit different chemical and biological properties due to this structural difference.
(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile: This compound contains a nitrile group and may have different reactivity and applications compared to the indole derivative.
(E)-2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one: This compound has a dimethoxybenzylidene moiety and may be used in different research contexts due to its unique structural features.
The uniqueness of (2Z)-1-ACETYL-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC名 |
1-[2-[(4-chlorophenyl)iminomethyl]-3-hydroxyindol-1-yl]ethanone |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)20-15-5-3-2-4-14(15)17(22)16(20)10-19-13-8-6-12(18)7-9-13/h2-10,22H,1H3 |
InChIキー |
QOZAEQOCJZDXTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C=NC3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034168.png)
![3-{[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15034170.png)
![2-(4-chlorophenyl)-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B15034173.png)
![1-(2-{(2E)-2-[(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B15034180.png)
![7-[(4-chlorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B15034181.png)
![(2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B15034209.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(1-phenylethyl)acetamide](/img/structure/B15034212.png)
![13-oxa-2,8,10,12,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),3,5,7,9,11,14-heptaene](/img/structure/B15034214.png)
![4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15034221.png)
![5,7-Diisopropyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B15034230.png)

![N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B15034234.png)
![(6Z)-2-butyl-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034245.png)
